N-[2-(4-fluorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is a useful research compound. Its molecular formula is C17H17FN2O3 and its molecular weight is 316.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.12232057 g/mol and the complexity rating of the compound is 397. The solubility of this chemical has been described as <0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structure
N-[2-(4-fluorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide and its analogues have been synthesized through various chemical processes, including the condensation of specific aldehydes with phosphonium salts and the Knoevenagel condensation method. These compounds demonstrate intriguing geometric configurations, with substituted aromatic moieties and the pyrazoline ring showing particular interplanar angles and envelope conformations, as observed in certain N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides (Köysal et al., 2005).
Biological Activity
Research has highlighted the potential biological activities of these compounds. For instance, fluorinated retinoic acids and their analogues have been studied for their effects on chemically induced skin papillomas in mice, with some compounds causing marked regression of these papillomas (Chan et al., 1981). Additionally, the role of certain diamine-salicylaldehyde derivatives as fluoroionophores for metal cation sensing, highlighting their utility in detecting and quantifying metal ions in various environments, has been explored (Hong et al., 2012).
Advanced Materials
The synthesis and copolymerization of novel trisubstituted ethylenes, including those with fluoro, methyl, and methoxy ring-disubstituted variations, have been explored for creating advanced materials. These compounds have been used to copolymerize with styrene, demonstrating the potential for creating novel polymeric materials with tailored properties (Awadallah et al., 2021).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(3-methoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-23-15-4-2-3-14(11-15)20-17(22)16(21)19-10-9-12-5-7-13(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMZMJGENGQROZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666240 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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